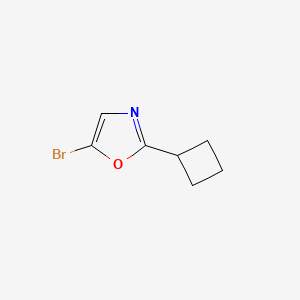![molecular formula C15H12ClNO2 B3000772 3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 839680-41-0](/img/structure/B3000772.png)
3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one" is a derivative of benzoxazole, a heterocyclic compound with potential pharmacological properties. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their chemical behavior, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves reactions with bifunctional reagents. For instance, 3,5-dichloro-2H-1,4-oxazin-2-ones and 3-chloro-2H-1,4-benzoxazin-2-ones react with sodium azide and diazocompounds to yield tetrazolo- or triazolo-fused intermediates through intramolecular cyclisation. These intermediates can then be converted into various substituted tetrazoles or triazoles, which are useful for pharmacological screening .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be complex, with potential for restricted rotation around certain bonds due to steric hindrance. For example, in some benzimidazole derivatives, the rotation around the methylene bridge is restricted, as evidenced by NMR, X-ray, and DFT studies. This restricted rotation can lead to the existence of low energy rotational conformers, which are significant for the compound's chemical behavior .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions depending on their substituents and reaction conditions. For instance, 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, a related compound, is synthesized by reacting 4-chlorophenacyl bromide with 2-methylbenzoic acid. The reaction typically occurs in a DMF medium at room temperature, indicating that similar conditions might be applicable for synthesizing the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be determined through various analytical methods. For example, FT-IR, NBO analysis, and HOMO and LUMO analysis provide insights into the vibrational wavenumbers, hyper-conjugative interactions, charge delocalization, and charge transfer within the molecule. Crystal structure analysis can reveal intermolecular interactions such as hydrogen bonding, C-H...π interactions, and π-π stacking, which are crucial for understanding the compound's stability and reactivity .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2/c1-10-6-7-14-13(8-10)17(15(18)19-14)9-11-4-2-3-5-12(11)16/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQQKPGNWSBUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorobenzyl)-5-methylbenzo[d]oxazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)



![1-[[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methoxyphenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B3000695.png)

![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)
![9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B3000706.png)

![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)
![1-[2-(4-Methyl-1,3-thiazol-2-yl)ethyl]pyrrolidin-2-one](/img/structure/B3000711.png)
![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)